molecular formula C22H27ClN6O2 B1667224 BMS-582949 hydrochloride CAS No. 912806-16-7

BMS-582949 hydrochloride

Cat. No. B1667224
M. Wt: 442.9 g/mol
InChI Key: BIYQUPNVBIOJIY-UHFFFAOYSA-N
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Description

BMS-582949 hydrochloride is an orally active and highly selective p38α MAPK inhibitor, with an IC50 of 13 nM . It displays a significantly improved pharmacokinetic profile and is effective in inflammatory disease .


Molecular Structure Analysis

The molecular formula of BMS-582949 hydrochloride is C22H27ClN6O2 . Its molecular weight is 442.9 g/mol . The IUPAC name is 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride .


Chemical Reactions Analysis

BMS-582949 showed no significant effects on cytochrome P450 isozymes 1A2, 2C9, 2C19, and 2D6 with the IC50 values of >40 μM . It weakly inhibited the activity of CYP3A4, with the IC50 value of 18-40 μM .


Physical And Chemical Properties Analysis

The molecular weight of BMS-582949 hydrochloride is 442.9 g/mol . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Metabolism and Cytotoxicity Analysis

Bendamustine (BM) hydrochloride, structurally related to BMS-582949 hydrochloride, has been studied for its metabolism and cytotoxic effect. In vitro and in vivo investigations revealed hydroxylation of the methylene carbon and N-demethylation as main metabolic pathways. The cytochrome P450 (CYP) enzyme, particularly CYP1A2, was identified as significant in the oxidative metabolism of BM. Furthermore, the cytotoxic activity of its metabolites was analyzed, showing that one metabolite had equivalent toxicity to the parent compound, while another displayed less cytotoxic activity (Teichert et al., 2007).

Biodegradation and Environmental Impact

Research on hexachlorocyclohexane (HCH) isomers, including BHC which is related to BMS-582949 hydrochloride, focused on their biodegradation in soil and food environments. The study emphasized the persistence and toxicity differences among the isomers and the interconversion of these isomers in various environmental and biological contexts. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Deo & Karanth, 1994).

Pharmacokinetics and Drug Delivery

A study on the preparation of nanoparticles for the targeted delivery of bendamustine hydrochloride, a compound related to BMS-582949 hydrochloride, utilized a complexation method. The research aimed to enhance drug delivery to specific cell types, leveraging the endocytic and phagocytic capabilities of certain cells. This method could be insightful for improving the delivery and efficacy of similar compounds in clinical settings (Singh et al., 2017).

Drug Stability and Degradation

The stability and degradation of BMS-582664, an investigational drug structurally similar to BMS-582949 hydrochloride, were studied under acidic conditions. The research revealed unexpected degradation products and proposed a mechanism for their formation, highlighting the importance of understanding the chemical stability of pharmaceutical compounds in various conditions. This knowledge is vital for ensuring the safety and efficacy of drugs (Zhao et al., 2012).

properties

IUPAC Name

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQUPNVBIOJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS-582949 hydrochloride

CAS RN

912806-16-7
Record name 4-((5-((Cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propylpyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912806167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-582949 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6GAP3R9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bertin, J Rector-Brooks, D Sharma, T Gaudelet… - Cell Reports …, 2023 - cell.com
For large libraries of small molecules, exhaustive combinatorial chemical screens become infeasible to perform when considering a range of disease models, assay conditions, and …
Number of citations: 1 www.cell.com

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